NERF protein
Description
Historical Context and Discovery of Nrf Family Transcription Factors
The discovery of the Nuclear factor (erythroid 2)-like (NRF) family of transcription factors emerged from research aimed at understanding the regulation of β-globin gene expression, which is essential for the production of hemoglobin. nih.gov The initial breakthrough came with the identification of a critical DNA sequence, the erythroid-specific NF-E2/AP1 consensus sequence, located in the β-globin locus control region. nih.gov
In the quest to find the proteins that bind to this sequence and regulate gene expression, Nrf1 (Nuclear respiratory factor 1) was the first member of the family to be discovered through a cDNA library screen. nih.gov Shortly after, a similar screening approach led to the identification of Nrf2 (Nuclear factor erythroid 2-related factor 2) . nih.gov The third member, Nrf3 (Nuclear factor erythroid 2-related factor 3) , was subsequently identified, completing the core trio of this transcription factor family in vertebrates. nih.govmdpi.com
Early studies revealed that while Nrf1 and Nrf2 are expressed in a wide range of tissues, Nrf3 expression is more localized, with high levels found notably in placental tissue. nih.gov The evolutionary emergence of these three distinct NRF family members in vertebrates is thought to be the result of gene duplication events. mdpi.com This is supported by the observation that NRF1, NRF2, and NRF3 genes are located near related homeobox gene clusters. mdpi.com In contrast, lower invertebrates typically possess only a single CNC-containing transcription factor, such as SKN-1 in C. elegans and CncC in flies. mdpi.com
Classification and Nomenclature of Nrf Protein Family Members (Nrf1, Nrf2, Nrf3)
The Nrf protein family belongs to the "cap 'n' collar" (CNC) subfamily of basic region leucine (B10760876) zipper (bZIP) transcription factors. mdpi.comnih.gov This classification is based on a highly conserved 43-amino acid domain known as the CNC motif. mdpi.com These transcription factors function by forming heterodimers with small Maf (musculoaponeurotic fibrosarcoma) proteins, which then bind to specific DNA sequences called antioxidant response elements (AREs) or electrophile response elements (EpREs) in the promoter regions of their target genes. mdpi.comfrontiersin.orgresearchgate.net
The three primary members of the vertebrate Nrf family are:
Nrf1 , also known as Nuclear Factor, Erythroid 2-Like 1 (NFE2L1). mdpi.com
Nrf2 , also known as Nuclear Factor, Erythroid 2-Like 2 (NFE2L2). mdpi.comwikipedia.org
Nrf3 , also known as Nuclear Factor, Erythroid 2-Like 3 (NFE2L3). mdpi.comwikipedia.org
While all three Nrf proteins can bind to AREs, they exhibit distinct and sometimes overlapping functions. nih.govnih.gov The structural domains of these proteins contribute to their unique regulatory mechanisms. For instance, Nrf2 contains a Neh2 domain that interacts with Keap1 (Kelch-like ECH-associated protein 1), a key negative regulator. nih.govnih.gov In contrast, Nrf1 is primarily regulated through its association with the endoplasmic reticulum (ER). nih.govnih.gov Nrf3's specific functions and regulatory mechanisms are still being actively investigated, but it is known to form heterodimers with small Maf proteins to bind to AREs. wikipedia.org
Table 1: Classification and Nomenclature of Nrf Family Members
| Common Name | Official Gene Symbol | Key Distinguishing Feature |
| Nrf1 | NFE2L1 | Regulated by endoplasmic reticulum (ER) association. nih.govnih.gov |
| Nrf2 | NFE2L2 | Primarily regulated by Keap1-dependent degradation. nih.gov |
| Nrf3 | NFE2L3 | Tissue-specific expression, particularly in the placenta. nih.gov |
General Overview of Nrf Protein Biological Significance in Cellular Homeostasis
The Nrf family of transcription factors are master regulators of cellular defense mechanisms, playing a pivotal role in maintaining cellular homeostasis under both normal and stressed conditions. biorxiv.org Their primary function is to orchestrate the expression of a vast array of genes that protect cells against oxidative and electrophilic stress. nih.govfrontiersin.org
Key roles of Nrf proteins in cellular homeostasis include:
Antioxidant Response: Nrf proteins, particularly Nrf2, are central to the antioxidant response. They induce the expression of numerous antioxidant enzymes, such as heme oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis. frontiersin.orgpnas.org This helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. nih.gov
Detoxification: The Nrf-mediated pathway regulates the expression of phase I, II, and III drug-metabolizing enzymes and transporters. nih.govoup.com This facilitates the detoxification and elimination of a wide range of xenobiotics and endogenous toxic substances. nih.gov
Proteostasis: Nrf1 plays a crucial role in maintaining protein homeostasis by regulating the expression of proteasome subunit genes. researchgate.netnih.gov This "proteasome bounce-back" response is essential for clearing misfolded or damaged proteins, particularly when the proteasome is inhibited. nih.gov Nrf2 also contributes to proteostasis by activating the expression of proteasome subunits. plos.org
Mitochondrial Function and Biogenesis: Nrf1 is a key regulator of nuclear genes required for mitochondrial respiration and biogenesis. researchgate.netwikipedia.org It helps coordinate the expression of genes in both the nucleus and mitochondria to ensure proper energy production. wikipedia.org Nrf2 also plays a role in mitochondrial homeostasis by promoting the detoxification of mitochondrial ROS and supporting mitochondrial biogenesis. nih.gov
Metabolism: Nrf proteins are involved in regulating various metabolic pathways, including carbohydrate, lipid, and iron metabolism. frontiersin.orgoup.comnih.gov For example, Nrf2 can influence glucose and nucleic acid metabolism, which is significant in both normal physiology and disease states like cancer. frontiersin.org
Inflammation and Immunity: Nrf2 has anti-inflammatory properties and can inhibit inflammatory pathways, in part by suppressing the production of pro-inflammatory cytokines. nih.gov It also participates in the regulation of immune responses. wikipedia.org
Cellular Proliferation and Survival: By protecting against cellular damage and stress, Nrf proteins contribute to cell survival. frontiersin.org They are involved in the regulation of cell cycle progression and can interact with apoptosis-related genes. frontiersin.orgatlasgeneticsoncology.org
Table 2: Primary Biological Functions of Nrf Family Members
| Nrf Family Member | Primary Biological Functions |
| Nrf1 | Regulation of proteasome gene expression, mitochondrial biogenesis and respiration, antioxidant response, cholesterol homeostasis. researchgate.netnih.govwikipedia.org |
| Nrf2 | Master regulator of the antioxidant and detoxifying enzyme response, anti-inflammatory effects, regulation of metabolism, proteostasis, and mitochondrial physiology. nih.govfrontiersin.orgwikipedia.org |
| Nrf3 | Role in development and has been implicated in carcinogenesis and cellular processes such as differentiation and inflammation. wikipedia.orgbac-lac.gc.canih.gov |
Properties
CAS No. |
181233-60-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Synonyms |
NERF protein |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Nrf Proteins
Conserved Domains within Nrf Proteins (Neh domains, bZIP motif)
All members of the Nrf family possess a cap'n'collar (CNC) structure, which includes the highly conserved basic leucine (B10760876) zipper (bZIP) domain. wikipedia.orgnih.gov This bZIP domain is essential for the dimerization of Nrf proteins with small Maf proteins, a prerequisite for their binding to specific DNA sequences known as antioxidant response elements (AREs). nih.govnih.gov The Neh1 domain, which encompasses the CNC-bZIP region, is conserved across all Nrf family members and is fundamental for both protein-protein interactions and DNA binding. researchgate.netnih.gov
Nuclear Factor Erythroid 2-Related Factor 1 (Nrf1) Specific Domains
Nrf1 is distinguished from other Nrf proteins by the presence of a unique N-terminal domain (NTD). nih.gov This domain is responsible for targeting the full-length Nrf1 protein to the endoplasmic reticulum (ER) membrane. nih.govmolbiolcell.org The structure of human Nrf1 includes several domains: an N-terminal domain (NTD), two acidic domains (AD1 and AD2), an Asn/Ser/Thr-rich (NST) region, a Serine-rich (SR) domain, a Neh6-like (Neh6L) domain, the CNC domain, the bZIP domain, and a C-terminal domain (CTD). researchgate.net The full-length p120 precursor of Nrf1 is inserted into the ER membrane, where it undergoes glycosylation. molbiolcell.org Under normal conditions, it is targeted for degradation, but upon proteasome inhibition, it is processed into an active p110 fragment that moves to the nucleus. molbiolcell.org
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Specific Domains (e.g., Neh1-7, DLG and ETGE motifs)
Nrf2 is a modular protein composed of seven highly conserved Nrf2-ECH homology (Neh) domains, designated Neh1 through Neh7. nih.govmdpi.com
Neh1 Domain: Contains the CNC-bZIP motif necessary for heterodimerization with small Maf proteins and subsequent binding to AREs in the promoter regions of target genes. nih.govnih.gov
Neh2 Domain: Located at the N-terminus, this domain is crucial for the regulation of Nrf2 stability. It contains two specific motifs, DLG and ETGE, which mediate the interaction with Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of Nrf2. nih.govmdpi.comencyclopedia.pub This interaction leads to the ubiquitination and proteasomal degradation of Nrf2 under basal conditions. nih.gov
Neh3, Neh4, and Neh5 Domains: These domains are located in the C-terminal half of the protein and function as transactivation domains, responsible for activating the transcription of Nrf2 target genes. nih.govmdpi.com The Neh4 and Neh5 domains bind to cAMP Response Element Binding Protein (CREB), which has histone acetyltransferase activity. wikipedia.orgwikidoc.org
Neh6 Domain: This serine-rich region is involved in the Keap1-independent negative regulation of Nrf2 stability. It contains DSGIS and DSAPGS motifs that are recognized by the β-transducin repeat-containing protein (β-TrCP), leading to Nrf2 degradation. wikipedia.orgnih.gov
Neh7 Domain: This domain mediates the interaction with the retinoid X receptor alpha (RXRα), which represses Nrf2 transcriptional activity. nih.govencyclopedia.pub
Nuclear Factor Erythroid 2-Related Factor 3 (Nrf3) Characteristics
Nrf3 is a membrane-bound glycoprotein (B1211001) that is targeted to the endoplasmic reticulum and nuclear membrane. researchgate.netwikipedia.org Structurally, Nrf3 is more similar to Nrf1 than to Nrf2. mdpi.com It contains several domains, including an N-terminal domain (NTD) with N-terminal homology boxes (NHB1 and NHB2), a PEST domain, a transactivation domain (TAD), a Neh6-like (Neh6L) domain, the CNC domain, and a bZIP domain. researchgate.net The NHB1 domain is responsible for sequestering Nrf3 in the ER. mdpi.com Unlike Nrf2, Nrf3 lacks the Neh2 domain, indicating that its function is not regulated by Keap1. mdpi.com Nrf3 can heterodimerize with small Maf proteins to bind to AREs in target genes. wikipedia.org While the specific functions of Nrf3 are still being elucidated, it is known to play a role in regulating the expression of certain antioxidant and metabolic genes. ahajournals.org
Functional Implications of Nrf Protein Domains in DNA Binding and Protein-Protein Interactions
The distinct domains of Nrf proteins are critical for their function, dictating their ability to bind to DNA and interact with other proteins, which in turn regulates their transcriptional activity.
The bZIP domain within the Neh1 region is fundamental for the DNA binding of all Nrf proteins. researchgate.net It facilitates the formation of heterodimers with small Maf proteins, which is an obligate step for recognizing and binding to the ARE sequences in the promoter regions of their target genes. nih.govnih.gov The specificity of this DNA binding is further influenced by the CNC domain. ahajournals.org
Protein-protein interactions are central to the regulation of Nrf activity. For Nrf2, the Neh2 domain is a key regulatory hub. Its DLG and ETGE motifs are recognized by the Kelch domains of Keap1, leading to the sequestration of Nrf2 in the cytoplasm and its subsequent degradation under normal conditions. nih.govmdpi.com This interaction is a classic example of how protein-protein interactions control the stability and activity of a transcription factor.
The transactivation domains, Neh3, Neh4, and Neh5 , of Nrf2 are responsible for recruiting co-activators of transcription. For instance, the Neh4 and Neh5 domains interact with CBP/p300, a histone acetyltransferase, which facilitates chromatin remodeling and enhances gene transcription. wikidoc.orgnih.gov The Neh7 domain provides a mechanism for transcriptional repression through its interaction with RXRα. mdpi.comencyclopedia.pub
In Nrf1, the N-terminal domain dictates its subcellular localization by anchoring it to the ER membrane, thereby controlling its access to the nucleus. nih.govmolbiolcell.org The processing of Nrf1 from its precursor form to the active nuclear form is a critical regulatory step involving protein-protein interactions with components of the ER-associated degradation (ERAD) pathway and proteases like DDI2. molbiolcell.org
The ability of Nrf proteins to interact with a diverse array of proteins, including dimerization partners (small Mafs), negative regulators (Keap1, β-TrCP, RXRα), and transcriptional co-activators (CBP/p300), underscores the complex regulatory network that fine-tunes their activity in response to cellular needs. These interactions, mediated by specific domains, are essential for the precise control of gene expression programs that govern cellular defense and homeostasis.
Below is a table summarizing the key domains of Nrf proteins and their primary functions.
| Protein | Domain | Primary Function(s) |
| All Nrf Proteins | Neh1 (CNC-bZIP) | Dimerization with small Maf proteins, DNA binding to AREs. researchgate.netnih.gov |
| Nrf1 | N-terminal Domain (NTD) | Targeting to the endoplasmic reticulum membrane. nih.govmolbiolcell.org |
| Acidic Domains (AD1, AD2) | Transactivation. researchgate.net | |
| Nrf2 | Neh2 (DLG & ETGE motifs) | Interaction with Keap1 for proteasomal degradation. nih.govmdpi.comencyclopedia.pub |
| Neh3, Neh4, Neh5 | Transactivation domains; interaction with co-activators like CBP/p300. nih.govmdpi.comwikidoc.org | |
| Neh6 (DSGIS & DSAPGS motifs) | Keap1-independent degradation via β-TrCP. wikipedia.orgnih.gov | |
| Neh7 | Interaction with RXRα for transcriptional repression. nih.govencyclopedia.pub | |
| Nrf3 | N-terminal Homology Box 1 (NHB1) | Sequestration in the endoplasmic reticulum. mdpi.com |
| CNC-bZIP | Dimerization with small Maf proteins, DNA binding. researchgate.net |
Regulatory Mechanisms Governing Nrf Protein Activity
Kelch-like ECH-associated protein 1 (Keap1)-Dependent Regulation
The primary and best-characterized mechanism for Nrf2 regulation involves the Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Under normal, unstressed conditions, Keap1 acts as a negative regulator, targeting Nrf2 for degradation and thereby keeping its cellular levels low. nih.govmdpi.com
Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. reactome.orgtandfonline.comresearchgate.net The Keap1 protein contains a Broad complex, Tramtrack, and Bric-a-brac (BTB) domain, which mediates its interaction with Cul3. nih.govfrontiersin.org Two Keap1 molecules homodimerize and bind to a single Nrf2 molecule, creating a bridge between Nrf2 and the Cul3-RING-box protein 1 (Rbx1) complex. nih.govunc.edu This assembly forms a functional E3 ubiquitin ligase, poised to modify Nrf2. nih.govresearchgate.net The interaction is crucial for the subsequent ubiquitination of Nrf2. tandfonline.comunc.edu
The Keap1-Cul3-Rbx1 complex targets specific lysine (B10760008) residues within the N-terminal Neh2 domain of Nrf2 for polyubiquitination. researchgate.netnih.gov This process tags Nrf2 for recognition and subsequent degradation by the 26S proteasome, ensuring its rapid turnover, with a half-life of less than 20 minutes under basal conditions. nih.govtandfonline.comunc.edu This constitutive degradation maintains low intracellular levels of Nrf2, preventing the continuous activation of its target genes. mdpi.com The direct interaction between Keap1 and Nrf2 is a prerequisite for this rapid degradation. tandfonline.comnih.gov
Keap1 is a cysteine-rich protein, with human Keap1 containing 27 cysteine residues. nih.gov Several of these cysteines act as sensors for oxidative and electrophilic stress. nih.govresearchgate.net When cells are exposed to stressors, these reactive cysteine residues undergo modification. researchgate.netmdpi.com Key among these are Cysteine 151 (Cys151), Cys273, and Cys288, which are functionally important for Nrf2 activation. nih.govplos.org
Modification of these sensor cysteines leads to a conformational change in the Keap1 protein. nih.govresearchgate.net This change disrupts the ability of the Keap1-Cul3 E3 ligase to ubiquitinate Nrf2, a process that can occur through different proposed models. researchgate.netnih.gov One model, the "hinge and latch" model, suggests that modification of specific cysteines causes the dissociation of the low-affinity Nrf2-binding site (the DLG motif) from Keap1, which inhibits Nrf2 ubiquitination while the high-affinity site (the ETGE motif) remains bound. frontiersin.orgnih.gov Another model posits that electrophiles disrupt the interaction between Keap1 and Cul3, leading to the inactivation of the E3 ligase complex. frontiersin.orgnih.gov In either case, the result is the stabilization of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of its target genes. nih.govmdpi.com
Ubiquitination and Proteasomal Degradation of Nrf Proteins
Keap1-Independent Regulation
In addition to the canonical Keap1-dependent pathway, Nrf2 activity is also modulated by several Keap1-independent mechanisms. plos.orgnih.gov These pathways often come into play under specific stress conditions or in cells where the Keap1-dependent pathway is compromised. frontiersin.orgharvard.edu
Several protein kinases can phosphorylate Nrf2, leading to either its stabilization and activation or its degradation. researchgate.netnih.gov This post-translational modification adds another layer of control to Nrf2 activity. nih.gov
Activating Kinases: Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), Casein Kinase 2 (CK2), and PKR-like endoplasmic reticulum kinase (PERK) have been shown to phosphorylate Nrf2, promoting its stability and transcriptional activity. researchgate.netnih.govencyclopedia.pub For instance, PKC phosphorylates Nrf2 at Serine 40, which can enhance its stability and transactivation capacity. nih.govmdpi.com Phosphorylation by these kinases can prevent Nrf2's association with Keap1. nih.gov
Inhibiting Kinases: Conversely, Glycogen (B147801) Synthase Kinase 3 (GSK3) and the p38 Mitogen-Activated Protein Kinase (MAPK) can phosphorylate Nrf2 to decrease its stability. encyclopedia.pubpsu.edu GSK3-mediated phosphorylation of Nrf2 can create a recognition site for β-TrCP, leading to Nrf2 degradation. mdpi.commdpi.com The Src kinase Fyn can also phosphorylate Nrf2, which triggers its export from the nucleus and subsequent degradation. mdpi.compsu.edu
Table 1: Kinases Involved in Nrf2 Phosphorylation
| Kinase | Effect on Nrf2 | Key Findings |
|---|---|---|
| Protein Kinase C (PKC) | Activation/Stabilization | Phosphorylates Serine 40, enhancing stability and transcriptional activity. mdpi.com |
| Phosphoinositide 3-kinase (PI3K) | Activation/Stabilization | Can phosphorylate Nrf2, preventing its association with Keap1. nih.gov |
| Mitogen-Activated Protein Kinases (MAPKs - e.g., ERK) | Activation/Stabilization | Phosphorylation by ERK can increase Nrf2 stability and activity. encyclopedia.pub |
| Glycogen Synthase Kinase 3 (GSK3) | Inhibition/Degradation | Phosphorylates Nrf2, creating a degron recognized by the β-TrCP E3 ligase. encyclopedia.pubmdpi.com |
| PKR-like endoplasmic reticulum kinase (PERK) | Activation/Stabilization | Phosphorylates Nrf2, triggering its dissociation from Keap1. mdpi.com |
| Casein Kinase 2 (CK2) | Activation/Stabilization | Phosphorylation by CK2 is critical for Nrf2's nuclear translocation and function. mdpi.com |
| Fyn (Src kinase) | Inhibition/Degradation | Phosphorylates Nrf2, leading to its nuclear export and degradation. mdpi.compsu.edu |
Nrf2 stability and activity are also controlled through interactions with other proteins that can either compete with Keap1 or directly target Nrf2 for degradation.
p62/SQSTM1: The autophagy adaptor protein p62 (also known as Sequestosome-1 or SQSTM1) can bind to Keap1, thereby competitively inhibiting the Keap1-Nrf2 interaction. nih.govcellsignal.com This sequestration of Keap1 by p62 prevents Nrf2 degradation and leads to its activation. ijbs.comuniprot.org This creates a positive feedback loop, as Nrf2 itself can induce the transcription of the p62 gene. ijbs.commdpi.comnih.gov
Hrd1: The E3 ubiquitin ligase Hrd1 (also called Synoviolin), an enzyme associated with the endoplasmic reticulum, can mediate the ubiquitination and degradation of Nrf2 under conditions of ER stress. mdpi.comencyclopedia.pubnih.gov This represents a Keap1-independent pathway for Nrf2 turnover, particularly relevant in pathologies like liver cirrhosis. nih.govfrontiersin.org
β-TrCP: The F-box protein β-transducin repeat-containing protein (β-TrCP) acts as a substrate receptor for the Skp1-Cul1-Rbx1 E3 ubiquitin ligase complex. encyclopedia.pubfrontiersin.orgnih.gov Following phosphorylation by GSK3, Nrf2 is recognized by β-TrCP, which then mediates its ubiquitination and proteasomal degradation. mdpi.commdpi.comnih.gov This pathway is distinct from the Keap1-mediated degradation and appears to cooperate with it, especially when Keap1 activity is suppressed. pnas.orgresearchgate.net Nrf2 contains two distinct recognition motifs for β-TrCP in its Neh6 domain. encyclopedia.pubnih.gov
Table 2: Key Compounds Mentioned in Article
| Compound Name | |
|---|---|
| Cullin 3 | |
| Fyn | |
| Glycogen Synthase Kinase 3 (GSK3) | |
| Hrd1 | |
| Keap1 | |
| Nrf2 | |
| p38 | |
| p62 | |
| PERK | |
| PI3K | |
| PKC | |
| Rbx1 |
Epigenetic Modifications Affecting Nrf2 Protein Expression and Activity
Epigenetic regulation provides a critical layer of control over Nrf2 activity, influencing its expression without altering the DNA sequence. These reversible modifications, including DNA methylation, histone modifications, and microRNA-mediated tuning, allow cells to dynamically adapt their antioxidant and cytoprotective responses. frontiersin.orgnih.gov
DNA methylation of promoters:
The expression of the NFE2L2 gene, which encodes Nrf2, is significantly influenced by the methylation of CpG islands within its promoter region. mdpi.com DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to cytosine bases, a process that is generally associated with transcriptional repression. researchgate.net Hypermethylation of the NFE2L2 promoter leads to gene silencing by preventing the binding of transcription factors, thereby reducing Nrf2 expression. mdpi.comresearchgate.net This mechanism has been observed in various pathological conditions. For instance, in prostate cancer, hypermethylation of specific CpG sites in the NRF2 promoter is associated with decreased Nrf2 expression, and treatment with the DNMT inhibitor 5-aza-2'-deoxycytidine can restore its expression. aacrjournals.orgnih.gov Conversely, demethylation of the promoter region allows for the binding of transcription factors and initiates Nrf2 transcription, leading to increased protein levels. researchgate.net Several dietary polyphenols, such as curcumin (B1669340) and resveratrol, have been shown to reduce CpG hypermethylation in the NRF2 promoter, thereby enhancing its expression. researchgate.netfrontiersin.org
Histone modifications:
Histone modifications are another key epigenetic mechanism regulating Nrf2 expression by altering chromatin structure and accessibility. frontiersin.org These post-translational modifications of histone proteins, such as acetylation and methylation, can either activate or repress gene transcription. mdpi.com
Histone Acetylation: Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, which typically neutralizes their positive charge, leading to a more open chromatin structure that is permissive for transcription. frontiersin.orgnih.gov Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin and transcriptional repression. mdpi.com Increased histone H3 and H4 acetylation in the Nrf2 promoter region is associated with enhanced Nrf2 expression. nih.govthno.org For example, treatment with HDAC inhibitors like trichostatin A (TSA) can restore Nrf2 expression in cells where it has been silenced. aacrjournals.orgnih.gov
Histone Methylation: Histone methylation, catalyzed by histone methyltransferases (HMTs), can have either activating or repressive effects depending on the specific lysine or arginine residue that is methylated and the degree of methylation. mdpi.com For instance, trimethylation of histone H3 at lysine 9 (H3K9me3) is a repressive mark associated with decreased Nrf2 expression, while methylation of histone H3 at lysine 4 (H3K4) is generally linked to active transcription. aacrjournals.orgnih.govbiomolther.org The histone methyltransferase MLL1 and the histone acetyltransferase HAT1 have been shown to boost NRF2 expression by modifying H3K4 and H3K9, respectively. biomolther.org
microRNA tuning:
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational inhibition. thno.orgportlandpress.com Several miRNAs have been identified that directly or indirectly modulate Nrf2 activity. frontiersin.org
Direct Targeting of Nrf2: Some miRNAs, such as miR-28, miR-34a, miR-93, miR-142-5p, miR-144, miR-153, and miR-27a, can directly bind to the 3'-UTR of NFE2L2 mRNA, leading to its suppression. portlandpress.commdpi.comaacrjournals.org For example, overexpression of miR-34a has been shown to decrease both Nrf2 mRNA and protein levels. portlandpress.com
Indirect Regulation via Keap1: Other miRNAs, like the miR-200 family, can indirectly activate Nrf2 by targeting the mRNA of its negative regulator, Keap1. By inhibiting Keap1 expression, these miRNAs promote Nrf2 stabilization and activity. frontiersin.orgportlandpress.com For instance, miR-200a has been shown to suppress Keap1, leading to an increase in Nrf2-mediated responses. portlandpress.com
The interplay between Nrf2 and miRNAs is complex, as Nrf2 itself can regulate the expression of certain miRNAs, creating intricate feedback loops. portlandpress.commdpi.com
Post-Translational Modifications and Nrf2 Protein Stability and Function
Post-translational modifications (PTMs) are crucial for the rapid and precise regulation of Nrf2's stability, subcellular localization, and transcriptional activity. nih.gov These modifications, which include ubiquitination, phosphorylation, and acetylation, allow the cell to fine-tune the Nrf2 response to various stimuli. nih.gov
Ubiquitination:
Ubiquitination is a key PTM that controls Nrf2 stability by targeting it for degradation by the proteasome. nih.gov Under basal conditions, Nrf2 is continuously ubiquitinated and degraded, maintaining low intracellular levels. patsnap.com The primary regulator of this process is the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex, where Keap1 acts as a substrate adaptor protein that binds to Nrf2. nih.gov This complex polyubiquitinates Nrf2, marking it for proteasomal degradation. nih.gov
However, Nrf2 degradation can also occur through Keap1-independent mechanisms. Other E3 ubiquitin ligases can target Nrf2 for ubiquitination, including:
β-TrCP: Glycogen synthase kinase-3 (GSK-3)-mediated phosphorylation of Nrf2 can promote its recognition by the β-TrCP-Cul1 E3 ligase complex, leading to its degradation. researchgate.net
Hrd1: The E3 ligase Hrd1, an endoplasmic reticulum-associated degradation (ERAD) pathway component, can directly ubiquitinate Nrf2. researchgate.net
WDR23: The WDR23-Cul4-DDB1 complex also facilitates Nrf2 ubiquitination and subsequent degradation. researchgate.net
Phosphorylation:
Phosphorylation, the addition of phosphate (B84403) groups to serine, threonine, or tyrosine residues, is a major mechanism for regulating Nrf2 activity and stability. nih.govresearchgate.net Various kinases can phosphorylate Nrf2, leading to either its activation or inhibition.
Activating Phosphorylation: Several kinases positively regulate Nrf2. Protein kinase C (PKC), particularly the delta isoform, can phosphorylate Nrf2 at Serine 40, which is thought to facilitate its dissociation from Keap1 and subsequent nuclear translocation. pnas.orgmdpi.com Other kinases that promote Nrf2 stability and transcriptional activity include phosphatidylinositol 3-kinase (PI3K)-AKT, extracellular signal-regulated protein kinases (ERK), c-Jun N-terminal kinase (JNK), casein kinase 2 (CK2), and AMP-activated protein kinase (AMPK). nih.govmdpi.comwikipathways.orgnih.gov For example, AMPK can phosphorylate Nrf2 at Serine 550, promoting its nuclear accumulation. mdpi.com
Inhibitory Phosphorylation: Conversely, phosphorylation by p38 MAPK and GSK-3 can decrease Nrf2 stability. nih.gov
Acetylation:
Acetylation, the addition of an acetyl group to lysine residues, is another important PTM that modulates Nrf2 function. mdpi.comnih.gov The histone acetyltransferases (HATs) p300/CREB-binding protein (CBP) can directly acetylate Nrf2 within its DNA-binding domain. mdpi.comnih.gov This acetylation is crucial for augmenting the promoter-specific DNA binding of Nrf2 and enhancing its transcriptional activity. nih.gov
Deacetylation, on the other hand, is mediated by deacetylases such as SIRT1. nih.govuniprot.org Deacetylation of Nrf2 can reduce its transcriptional activity and promote its export from the nucleus to the cytoplasm, thereby terminating the Nrf2-dependent antioxidant response. nih.gov This reversible acetylation provides a sophisticated mechanism to control the duration and intensity of Nrf2-mediated gene expression. nih.govuniprot.org
Transcriptional Control Mediated by Nrf Proteins
Antioxidant Response Element (ARE) as a Cis-Regulatory Motif
The Antioxidant Response Element (ARE), also known as the electrophile-responsive element (EpRE), is a critical cis-acting enhancer sequence found in the promoter region of genes regulated by Nrf2. mdpi.commdpi.com This motif is central to the transcriptional activation of a battery of cytoprotective genes. frontiersin.org The consensus sequence for the ARE is 5′-TGA(G/C)NNNGC-3′. mdpi.com This sequence is recognized by the Nrf2 transcription factor, which, upon binding, initiates the transcription of its target genes, thereby orchestrating the antioxidant response. nih.govaacrjournals.org The Nrf2-ARE signaling pathway is a primary mechanism for cellular protection against various forms of stress and is crucial for maintaining cellular homeostasis. nih.govaginganddisease.org
Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. elsevier.esmdpi.com In response to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govresearchgate.net In the nucleus, Nrf2 must form a heterodimer with another protein to effectively bind to the ARE. nih.gov The basic region-leucine zipper (bZIP) structure of Nrf2 is essential for this process. The basic region of the Nrf2/sMaf heterodimer interacts with the negatively charged phosphate (B84403) backbone of DNA, while the leucine (B10760876) zipper facilitates the dimerization itself. researchgate.net This binding event is a prerequisite for the transcriptional activation of ARE-driven genes. uniprot.org
For successful binding to the ARE, Nrf2 must form a heterodimer with a member of the small Maf (sMaf) protein family, which includes MafF, MafG, and MafK. mdpi.comresearchgate.netmdpi.com These sMaf proteins are also bZIP transcription factors but lack a transcriptional activation domain. nih.govpnas.org The formation of an Nrf2-sMaf heterodimer is obligatory for the recognition and binding to the ARE sequence. mdpi.comresearchgate.net Neither Nrf2 alone nor an Nrf2 homodimer can effectively bind to the ARE. mdpi.com This heterodimerization enhances the stability of Nrf2 in the nucleus by masking a nuclear export signal, which in turn promotes the sustained activation of its target genes. nih.gov The sMaf proteins are therefore indispensable partners for Nrf2-mediated transcription. h1.co
Mechanism of Nrf Protein Binding to ARE
Regulation of Downstream Gene Expression
The activation of the Nrf2-ARE pathway leads to the coordinated upregulation of a large number of genes involved in various cellular protective mechanisms. These genes can be broadly categorized into those involved in antioxidant and detoxification pathways, mitochondrial function and biogenesis, and proteasomal subunit expression.
A primary function of the Nrf2 pathway is to bolster the cell's antioxidant defenses. Upon activation, the Nrf2-sMaf heterodimer binds to the ARE sequences in the promoters of numerous antioxidant and detoxification enzyme genes, leading to their increased expression. nih.govmdpi.com Key examples of these genes include:
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide, all of which have antioxidant properties. nih.govscielo.br
NAD(P)H quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and producing reactive oxygen species. nih.govscielo.br
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govscielo.br
Peroxiredoxins (Prdx): A family of peroxidases that reduce hydrogen peroxide and organic hydroperoxides. nih.govscielo.br
Superoxide (B77818) dismutase (SOD) and Catalase (CAT): Enzymes that work in concert to dismutate superoxide radicals into hydrogen peroxide, which is then converted to water and oxygen by catalase. nih.govscielo.br
Glutathione Reductase (GR): An enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG). nih.govscielo.br
The induction of these genes collectively enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances. mdpi.comencyclopedia.pub
Table 1: Key Nrf2-Regulated Antioxidant and Detoxification Genes
| Gene | Protein | Function |
|---|---|---|
| HMOX1 | Heme oxygenase-1 (HO-1) | Catalyzes the degradation of heme, producing antioxidant byproducts. nih.govscielo.br |
| NQO1 | NAD(P)H quinone oxidoreductase 1 | Detoxifies quinones and prevents redox cycling. nih.govscielo.br |
| GCLC, GCLM | Glutamate-cysteine ligase | Rate-limiting enzyme in glutathione synthesis. nih.govscielo.br |
| PRDX | Peroxiredoxins | Reduces peroxides. nih.govscielo.br |
| SOD | Superoxide dismutase | Converts superoxide radicals to hydrogen peroxide. nih.govscielo.br |
| CAT | Catalase | Decomposes hydrogen peroxide to water and oxygen. nih.govscielo.br |
| GSR | Glutathione Reductase (GR) | Reduces oxidized glutathione (GSSG) to its reduced form (GSH). nih.govscielo.br |
Nuclear Respiratory Factor 1 (NRF1), another member of the Nrf family, is a key regulator of mitochondrial biogenesis. oup.com NRF1 activates the expression of genes essential for mitochondrial function, including those encoding subunits of the electron transport chain (ETC) and factors required for the transcription and replication of mitochondrial DNA (mtDNA). frontiersin.orgbiologists.com
A critical target of NRF1 is the mitochondrial transcription factor A (Tfam) . frontiersin.orge-dmj.org Tfam is a nuclear-encoded protein that is imported into the mitochondria, where it plays a crucial role in the transcription and replication of mtDNA. biorxiv.orgresearchgate.net By activating Tfam expression, NRF1 directly influences the synthesis of mitochondrial-encoded proteins, which are essential components of the respiratory complexes. biologists.comtaylorandfrancis.com NRF1 also regulates the expression of mitochondrial transcription factors B1 and B2 (TFB1M and TFB2M) , which are also necessary for mtDNA transcription. oup.comfrontiersin.org Furthermore, NRF1 controls the expression of numerous nuclear-encoded subunits of the mitochondrial respiratory chain complexes. frontiersin.orgbiorxiv.org There is also evidence of crosstalk, as Nrf2 can regulate the expression of NRF1, thereby indirectly influencing mitochondrial biogenesis. frontiersin.orgbiorxiv.org
Nrf proteins, particularly Nrf1 and Nrf2, are also implicated in the regulation of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of damaged or misfolded proteins. frontiersin.orgplos.org Nrf1 is a key transcriptional regulator of proteasome subunit genes. plos.org When proteasome function is impaired, Nrf1 is activated and induces the expression of genes encoding various subunits of the 26S proteasome in a compensatory "bounce-back" response. frontiersin.orgmdpi.com This ensures the maintenance of proteasome activity, which is vital for cellular health. plos.org The promoter regions of all 33 proteasome subunit genes contain binding sites for Nrf1. frontiersin.org
While Nrf1 is considered the predominant regulator of proteasome genes, Nrf2 has also been shown to induce proteasome expression under certain conditions, such as in some cancer cells and in response to cigarette smoke exposure. frontiersin.orgatsjournals.org This regulation helps to clear ubiquitinated proteins and can protect against apoptosis. plos.orgtandfonline.com The transcriptional activation of p62 (sequestosome-1), a protein involved in targeting proteins for degradation, is also under the control of Nrf2 during proteasome inhibition. spandidos-publications.com
Genes Controlling Cell Cycle Homeostasis
Nuclear factor erythroid 2-related factor (Nrf) proteins are crucial regulators of cellular homeostasis, extending their influence to the intricate machinery of the cell cycle. Their transcriptional control over genes governing cell cycle progression, checkpoints, and DNA repair ensures genomic integrity and proper cell division.
Nrf1 (Nuclear Respiratory Factor 1) plays a significant role in cell cycle regulation, with its binding elements present in the promoters of genes involved in DNA replication, mitosis, and cytokinesis. atlasgeneticsoncology.orgfiu.edu Nrf1 is recognized as a key transcriptional activator for genes essential for cell growth and mitochondrial biogenesis. fiu.eduspandidos-publications.com Studies have shown that Nrf1 directly regulates the expression of genes such as CDC25C, which is required for cell cycle progression. fiu.edu In liver hepatocellular carcinoma, elevated NRF1 expression was linked to accelerated G1/S phase transition, and its knockdown suppressed cell proliferation. nih.gov Furthermore, chromatin immunoprecipitation sequencing (ChIP-Seq) data has identified numerous Nrf1 target genes involved in the cell cycle, including those that regulate extramitochondrial processes like DNA damage repair. nih.govspandidos-publications.com
Nrf2 (Nuclear factor erythroid 2-related factor 2) , the most studied member of the family, is a master regulator of cellular responses to stress and also participates directly in cell cycle governance. nih.gov Nrf2 protein levels are dynamic throughout the cell cycle, peaking at the G1/S transition and decreasing during mitosis. nih.gov Depletion of Nrf2 has been shown to cause cell cycle arrest in both the G1 and M phases. nih.gov This is achieved through the transcriptional modulation of key cell cycle regulators. For instance, Nrf2 depletion leads to decreased expression of positive regulators like Cyclin-Dependent Kinase 2 (CDK2) and Transcription Factor Dp-1 (TFDP1), while increasing the expression of cell cycle inhibitors such as CDKN1A (encoding p21) and CDKN1B (encoding p27). nih.gov Beyond checkpoint control, Nrf2 is vital for maintaining genomic integrity during DNA repair. oup.com It can promote G2 cell cycle arrest following DNA damage, which facilitates repair processes like homologous recombination by activating the ATR-CHK1 signaling pathway. oup.com
Nrf3 (Nuclear factor erythroid 2-related factor 3) also contributes to the control of cell proliferation, often in a cancer-specific context. Nrf3 can enhance the degradation of key tumor suppressor proteins like p53 and Retinoblastoma (Rb), thereby preventing cell cycle arrest and apoptosis. mdpi.commdpi.com This is achieved by Nrf3-mediated induction of Proteasome Maturation Protein (POMP), which is essential for the assembly of the 20S proteasome that degrades p53 and Rb. mdpi.commdpi.com Consequently, Nrf3 knockdown can increase p53 and Rb protein levels, leading to the expression of p53 target genes like the cell cycle inhibitor p21 and inducing G0/G1 phase arrest. researchgate.netfrontiersin.org Nrf3 also influences the cell cycle by regulating the expression of U2AF Homology Motif Kinase 1 (UHMK1), a factor involved in cell proliferation. frontiersin.orgnih.gov
Table 1: Nrf-Regulated Genes Involved in Cell Cycle Homeostasis
| Nrf Protein | Target Gene | Gene Product Function | Effect of Nrf Regulation | Reference(s) |
|---|---|---|---|---|
| Nrf1 | CDC2, CDC6, CDC7, CDC25C, CKS2 | Core cell cycle kinases and phosphatases | Activation of expression, promoting cell cycle progression. | atlasgeneticsoncology.orgfiu.edu |
| E2F1 | Transcription factor crucial for G1/S transition | Direct transcriptional activation, promoting proliferation. | nih.gov | |
| PCNA, FEN1, PRIM2A | DNA replication and repair proteins | Activation of expression, supporting DNA synthesis. | atlasgeneticsoncology.org | |
| Nrf2 | CDKN1A, CDKN1B | Cyclin-dependent kinase inhibitors (p21, p27) | Repression of expression (in some contexts) or activation (in others) to control G1/S checkpoint. | nih.gov |
| CDK2, TFDP1 | Positive regulators of G1/S transition | Activation of expression to promote entry into S phase. | nih.gov | |
| ATR, BRCA1 | DNA damage response and repair proteins | Facilitates activation and promotes homologous recombination. | oup.com | |
| CCNB1, CDK1 | Mitotic cyclin and kinase (G2/M checkpoint) | Regulation is required for proper G2/M transition. | semanticscholar.org | |
| Nrf3 | p53, Rb (protein level) | Tumor suppressors that induce cell cycle arrest | Promotes ubiquitin-independent degradation, preventing arrest. | mdpi.commdpi.comresearchgate.net |
| UHMK1 | Cell cycle regulator kinase | Activation of gene expression to support proliferation. | nih.gov | |
| DUX4 | CDK inhibitor | Repression of gene expression, leading to CDK1 activation. | mdpi.com |
Coordination with Other Transcriptional Activators and Repressors (e.g., CREB, CBP, Bach1, c-Fos)
The transcriptional activity of Nrf proteins is not executed in isolation but is finely tuned through complex interactions with a host of other transcriptional co-activators and repressors. This coordination allows for a nuanced and integrated cellular response to various stimuli.
CREB (cAMP response element-binding protein) and its binding protein CBP (CREB-binding protein) are pivotal co-activators for Nrf proteins. CBP and its paralog p300 are histone acetyltransferases that interact with and activate Nrf2, enhancing its transcriptional activity. nih.govnih.gov This interaction is crucial for acetylating Nrf2 itself, a modification that augments its promoter-specific DNA binding. nih.gov However, Nrf2 must compete with other transcription factors, such as NF-κB, for a limited pool of CBP. researchgate.netfrontiersin.orgphysiology.org This competition represents a critical nexus between inflammatory and antioxidant response pathways; conditions that elevate NF-κB can sequester CBP, thereby diminishing Nrf2's transcriptional output. researchgate.netphysiology.org Nrf1 and CREB elements are also known to significantly co-occur on the promoters of cell cycle-regulated genes, suggesting a coordinated regulation of cell proliferation. atlasgeneticsoncology.org Furthermore, Nrf2 can synergize with CREB/ATF family members at specific gene promoters, such as that of the FMR1 gene, to positively regulate its expression. nih.gov
Bach1 (BTB and CNC homology 1) functions as a major transcriptional repressor and a direct antagonist of Nrf2. Both Nrf2 and Bach1 bind to the same Antioxidant Response Element (ARE) sequences in the promoters of target genes, typically as heterodimers with small Maf proteins. oup.comnih.gov Under basal conditions, Bach1 occupies these AREs, repressing the expression of genes like heme oxygenase-1 (HMOX1). oup.comnih.gov Upon induction by oxidative stress, Bach1 is inactivated and exported from the nucleus, allowing Nrf2 to bind to the now-vacant AREs and activate transcription. oup.com Therefore, the inactivation of Bach1 is often a prerequisite for Nrf2-mediated gene induction. oup.com This competitive relationship creates a molecular switch that dictates the activation state of the antioxidant response. nih.govfrontiersin.org Adding another layer of complexity, the BACH1 gene itself is a target of Nrf2, containing a functional ARE in its regulatory region. portlandpress.com This induction of the Bach1 repressor by the Nrf2 activator establishes a negative feedback loop that helps to terminate the antioxidant response and restore homeostasis. portlandpress.commdpi.com
c-Fos , a component of the Activator Protein-1 (AP-1) transcription factor complex, generally acts as a negative regulator of Nrf-mediated transcription. While Nrf proteins can associate with Jun proteins (another AP-1 component) to activate ARE-mediated expression, the presence of c-Fos can suppress this activity. mdpi.comresearchgate.net Overexpression of c-Fos has been shown to repress gene expression driven by the human ARE. nih.govnih.govpnas.org This suggests that the composition of AP-1 complexes (e.g., Jun/Jun homodimers vs. Fos/Jun heterodimers) can modulate the final transcriptional output at Nrf target genes, with c-Fos-containing dimers acting to antagonize the positive regulation by Nrf1 and Nrf2. nih.govnih.govpnas.org
Table 2: Coordination of Nrf Proteins with Transcriptional Modulators
| Nrf Protein | Interacting Factor | Type of Interaction | Functional Outcome | Reference(s) |
|---|---|---|---|---|
| Nrf1, Nrf2 | CREB (cAMP response element-binding protein) | Co-activation / Synergy | Co-regulation of cell cycle and metabolic genes; synergistic activation of specific promoters like FMR1. | atlasgeneticsoncology.orgnih.gov |
| Nrf2 | CBP/p300 (CREB-binding protein) | Co-activation / Competition | CBP/p300 acetylates Nrf2, enhancing its DNA binding and transcriptional activity. Nrf2 competes with NF-κB for limited CBP. | nih.govnih.govresearchgate.netphysiology.orgembopress.org |
| Nrf2 | Bach1 | Repression / Competition | Bach1 and Nrf2 compete for binding to ARE sites. Bach1 represses target genes in the basal state. | oup.comnih.govfrontiersin.org |
| Negative Feedback | Nrf2 induces the expression of the BACH1 gene, which then represses Nrf2 targets. | portlandpress.commdpi.com | ||
| Nrf1, Nrf2 | c-Fos | Repression / Antagonism | Overexpression of c-Fos represses ARE-mediated gene expression, antagonizing Nrf1/2-mediated activation. | mdpi.comnih.govnih.govpnas.org |
Multifaceted Biological Functions of Nrf Proteins
Maintenance of Cellular Redox Homeostasis and Antioxidant Defense Mechanisms
A primary function of Nrf proteins, particularly Nrf2, is the maintenance of cellular redox homeostasis, the critical balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems. nih.govnih.gov This balance is essential for normal cellular function, and its disruption can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov
Response to Oxidative and Electrophilic Stress
Under normal, unstressed conditions, the protein Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator of Nrf2. nih.govcaymanchem.com Keap1 binds to Nrf2 in the cytoplasm and facilitates its continuous degradation by the proteasome, keeping Nrf2 levels low. nih.govcaymanchem.comnih.gov
When cells are exposed to oxidative or electrophilic stress, this Keap1-mediated repression is lifted. caymanchem.comnih.gov Stressors can chemically modify specific cysteine residues on the Keap1 protein, causing a conformational change that disrupts its ability to bind to Nrf2. nih.govpnas.org This allows newly synthesized Nrf2 to accumulate and translocate into the nucleus. caymanchem.comnih.gov Inside the nucleus, Nrf2 partners with small Maf (musculoaponeurotic fibrosarcoma) proteins to form a heterodimer. mdpi.com This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Response Elements (EpREs) located in the promoter regions of numerous target genes, initiating their transcription. mdpi.commdpi.com
Regulation of Endogenous Antioxidant Systems
The activation of Nrf2 leads to the coordinated upregulation of a vast network of genes that constitute the body's endogenous antioxidant defense system. nih.govmdpi.com These genes encode a variety of protective proteins, including:
Enzymes for Glutathione (B108866) (GSH) Synthesis and Utilization: Nrf2 is a key regulator of glutathione, a major cellular antioxidant. nih.gov It induces the expression of glutamate-cysteine ligase (GCL), the enzyme responsible for the rate-limiting step in GSH synthesis, and glutathione S-transferases (GSTs), which use GSH to neutralize harmful electrophilic compounds. mdpi.com
Detoxification Enzymes: Nrf2 controls the expression of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govplos.org NQO1 detoxifies quinones, preventing them from generating ROS, while HO-1 breaks down heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), iron, and carbon monoxide. nih.gov
Thioredoxin System Components: Nrf2 also regulates components of the thioredoxin system, such as thioredoxin reductase, which are crucial for reducing oxidized proteins and other molecules. capes.gov.br
Direct ROS Scavengers: The expression of enzymes that directly neutralize ROS, such as catalase and superoxide (B77818) dismutase, is also influenced by Nrf2. pnas.org
This comprehensive response provides robust protection against oxidative damage. plos.org
Role in Mitochondrial Biogenesis and Bioenergetics (Primarily Nrf1)
While Nrf2 is the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 1 (Nrf1) plays a more specialized role in mitochondrial biogenesis and the maintenance of cellular energy production. ojshostng.comresearchgate.net
Biogenomic Coordination between Nuclear and Mitochondrial Genomes
Mitochondria possess their own DNA (mtDNA) but rely heavily on proteins encoded by the nuclear genome for their structure and function. ojshostng.comelifesciences.org Nrf1 is a key transcription factor that helps coordinate the expression of genes from both genomes, a process known as biogenomic coordination. elifesciences.orgwikipedia.orgwikiwand.com Nrf1 directly activates the transcription of numerous nuclear genes that encode mitochondrial proteins. elifesciences.orgwikipedia.org One of its most critical targets is the gene for mitochondrial transcription factor A (TFAM), a master regulator of mtDNA replication and transcription. frontiersin.orgmdpi.comresearchgate.net By controlling TFAM, Nrf1 indirectly influences the expression of mitochondrial-encoded genes, ensuring that components from both genomes are produced in a coordinated manner for proper mitochondrial assembly. elifesciences.orgwikipedia.org
Regulation of Mitochondrial Respiratory Chain Complex Subunits
The mitochondrial respiratory chain, which is responsible for the bulk of ATP production through oxidative phosphorylation, is composed of several large protein complexes. The subunits of these complexes are encoded by both nuclear and mitochondrial DNA. Nrf1 directly regulates the expression of many nuclear-encoded subunits of the respiratory chain complexes, including those for cytochrome c oxidase. researchgate.net This ensures the proper assembly and function of the machinery required for cellular respiration and energy production.
Influence on Cell Proliferation, Differentiation, and Survival
The Nrf family of proteins, particularly Nrf2, exerts a significant influence on fundamental cellular processes, including proliferation, differentiation, and survival, often by modulating the cellular redox balance. nih.govnih.gov
The cytoprotective functions of Nrf2 are integral to cell survival. nih.gov By mitigating oxidative damage to DNA, proteins, and lipids, Nrf2 protects cells from apoptosis (programmed cell death) and other forms of cell death induced by stress. nih.gov This role is critical for maintaining tissue health and preventing degenerative diseases. nih.gov
The role of Nrf2 in cell proliferation is complex and can be context-dependent. nih.gov In some instances, Nrf2 activation can support the high metabolic and antioxidant demands of rapidly dividing cells, thereby promoting proliferation. nih.gov However, this same protective mechanism can be co-opted by cancer cells, where elevated Nrf2 activity can contribute to tumor growth and resistance to chemotherapy. researchgate.net
Nrf proteins are also implicated in guiding cell differentiation. nih.govaacrjournals.org For example, Nrf2 has been shown to influence the differentiation of fat cells (adipocytes). nih.gov The mechanisms are thought to involve the regulation of key transcription factors that determine cell fate and the modulation of the cellular redox environment, which can serve as a signal for differentiation. nih.gov
Table of Compounds and Proteins Mentioned
| Name | Abbreviation | Function/Role |
| Nuclear factor erythroid 2-related factor 1 | Nrf1 | Transcription factor for mitochondrial biogenesis and respiration. ojshostng.comwikipedia.org |
| Nuclear factor erythroid 2-related factor 2 | Nrf2 | Master regulator of antioxidant and cytoprotective gene expression. nih.govnih.gov |
| Kelch-like ECH-associated protein 1 | Keap1 | Cytoplasmic repressor of Nrf2. nih.govcaymanchem.com |
| Reactive Oxygen Species | ROS | Chemically reactive molecules containing oxygen, can cause cellular damage. nih.gov |
| Antioxidant Response Element | ARE | DNA sequence in promoter of Nrf2 target genes. mdpi.com |
| Glutathione | GSH | A major cellular antioxidant. nih.gov |
| Glutamate-cysteine ligase | GCL | Rate-limiting enzyme in glutathione synthesis. mdpi.com |
| Glutathione S-transferases | GSTs | Enzymes that conjugate glutathione to toxins. mdpi.com |
| NAD(P)H:quinone oxidoreductase 1 | NQO1 | Detoxification enzyme that reduces quinones. nih.govplos.org |
| Heme oxygenase-1 | HO-1 | Enzyme that catabolizes heme into antioxidants. nih.govplos.org |
| Thioredoxin Reductase | TrxR | Enzyme in the thioredoxin antioxidant system. capes.gov.br |
| Catalase | Enzyme that breaks down hydrogen peroxide. pnas.org | |
| Superoxide dismutase | SOD | Enzyme that dismutates superoxide radicals. pnas.org |
| Mitochondrial transcription factor A | TFAM | Key regulator of mitochondrial DNA replication and transcription. frontiersin.orgmdpi.com |
| Cytochrome c oxidase | Complex IV of the mitochondrial respiratory chain. researchgate.net | |
| Small Maf proteins | Maf | Heterodimeric partners for Nrf2. mdpi.com |
| Cul3-based E3 ubiquitin ligase | Enzyme complex that targets Nrf2 for degradation. nih.gov | |
| Biliverdin | Product of heme catabolism, precursor to bilirubin. nih.gov | |
| Bilirubin | Potent antioxidant derived from biliverdin. nih.gov | |
| Carbon monoxide | CO | Signaling molecule produced during heme catabolism. nih.gov |
Modulation of Cellular Metabolism (Lipid, Carbohydrate, Iron, Amino Acid)
Nrf proteins are significant regulators of intermediary metabolism, influencing the pathways of lipids, carbohydrates, iron, and amino acids to meet cellular demands and respond to stress. mdpi.commdpi.com
Lipid Metabolism: Nrf2 has been shown to regulate genes involved in lipid metabolism, including those for fatty acid synthesis and oxidation. mdpi.commoffitt.org It can influence the expression of key enzymes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase 1 (CPT1). researchgate.net For instance, constitutive activation of Nrf2 in hepatocytes leads to the accumulation of triglycerides in the liver. nih.gov Nrf2 also activates the lipid uptake transporter/receptor CD36. nih.gov Nrf1 has also been linked to the expression of genes involved in lipid metabolism, potentially attenuating obesity. researchgate.net Nrf3 is involved in lipid metabolism by inducing the expression of Sterol Regulatory Element-Binding Protein 2 (SREBP2), which is crucial for cholesterol biosynthesis. mdpi.com
Carbohydrate Metabolism: Nrf proteins play a role in regulating carbohydrate metabolism. iscience.inresearchgate.net Nrf2 activation enhances glycolytic flux and the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.com In the liver, constitutive Nrf2 activation leads to increased glycogen (B147801) accumulation, which helps maintain blood glucose levels during fasting. nih.gov Conversely, in skeletal muscle, it has been associated with decreased glycogen content and improved glucose tolerance. nih.gov Nrf1 is also involved in regulating carbohydrate metabolism by activating the transcription of genes like MEF2. researchgate.net
Iron Metabolism: Nrf2 is a key regulator of iron homeostasis, which is critical as iron can contribute to the formation of damaging reactive oxygen species (ROS). nih.govarizona.edu It controls the expression of genes involved in heme synthesis, iron storage, and iron export. arizona.edubiorxiv.org Nrf2 induces the expression of ferritin heavy chain (FTH1) and ferritin light chain (FTL), which sequester excess iron, and ferroportin 1 (FPN1), the only known mammalian iron exporter. nih.govjuniperpublishers.comfrontiersin.org By regulating these genes, Nrf2 helps to limit the levels of free intracellular iron. juniperpublishers.comfrontiersin.org
Amino Acid Metabolism: Nrf2 plays a significant role in amino acid metabolism, which is essential for protein synthesis, redox balance, and cell proliferation. moffitt.orgtandfonline.com It orchestrates the metabolism of cysteine, glutamine, and serine/glycine. tandfonline.comresearchgate.net Nrf2 upregulates the expression of genes involved in glutaminolysis and the synthesis of glutathione from amino acid precursors. mdpi.commoffitt.org It also controls amino acid availability through the expression of activating transcription factor 4 (ATF4), which regulates amino acid biosynthesis and transporters. moffitt.org Several amino acids, including glutamine, glutamate, and aspartate, can in turn stimulate the activity of Nrf2. nih.gov
Table 1: Nrf-regulated Genes in Cellular Metabolism
| Metabolic Pathway | Nrf-Regulated Gene | Function | Reference |
|---|---|---|---|
| Lipid Metabolism | Fatty Acid Synthase (FAS) | Key enzyme in fatty acid synthesis | researchgate.net |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the committed step in fatty acid synthesis | researchgate.net | |
| Carnitine Palmitoyltransferase 1 (CPT1) | Rate-limiting enzyme in fatty acid oxidation | researchgate.net | |
| CD36 | Lipid uptake transporter/receptor | nih.gov | |
| Sterol Regulatory Element-Binding Protein 2 (SREBP2) | Transcription factor for cholesterol biosynthesis | mdpi.com | |
| Carbohydrate Metabolism | Myocyte Enhancer Factor 2 (MEF2) | Transcription factor involved in glucose utilization | researchgate.net |
| Iron Metabolism | Ferritin Heavy Chain (FTH1) | Iron storage protein | nih.govfrontiersin.org |
| Ferritin Light Chain (FTL) | Iron storage protein | nih.govfrontiersin.org | |
| Ferroportin 1 (FPN1) | Iron export protein | nih.govfrontiersin.org | |
| Amino Acid Metabolism | Activating Transcription Factor 4 (ATF4) | Regulates amino acid biosynthesis and transport | moffitt.org |
| Glutaminase (GLS) | Converts glutamine to glutamate | moffitt.org |
Involvement in Protein Homeostasis
Nrf proteins are integral to maintaining protein homeostasis, or proteostasis, through their influence on the unfolded protein response (UPR) in different cellular compartments and their regulation of protein degradation pathways. mdpi.commdpi.commdpi.com
The ER is a primary site for protein folding, and the accumulation of unfolded or misfolded proteins triggers the UPR. mdpi.com While Nrf1 is a resident ER protein, its activation in response to proteasome inhibition is a key mechanism for maintaining proteostasis. mdpi.com When the proteasome is inhibited, Nrf1 is no longer degraded via the ER-associated degradation (ERAD) pathway, allowing it to translocate to the nucleus and promote the expression of proteasome subunit genes in what is known as the "bounce-back response". mdpi.com The Nrf2 homolog in C. elegans, SKN-1, can directly activate the expression of core UPR regulators, suggesting a conserved role for Nrf proteins in preparing the ER for protein damage. mdpi.complos.org
Similar to the ER, mitochondria have their own UPR (UPRmt) to cope with stress and damaged proteins. Nrf1 is recognized as a vital factor in maintaining mitochondrial homeostasis. nih.gov It integrates various regulatory networks to ensure the proper functioning of mitochondria. nih.gov
Nrf proteins are key regulators of the ubiquitin-proteasome system (UPS), which is responsible for degrading the majority of intracellular proteins. mdpi.com Nrf1 is essential for the coordinated expression of all proteasome subunit genes when proteasome function is impaired. mdpi.com This ensures the recovery of proteasome activity. nih.gov Nrf2 can also activate the expression of proteasome subunits, particularly in response to oxidative stress, to support the degradation of damaged proteins. mdpi.com In some cancer cells, Nrf2 has been shown to control the expression of various proteasome subunits, including PSMA1, PSMA4, PSMA5, PSMB3, PSMB6, PSMC1, PSMC3, PSMD4, and PSMD14, to promote the degradation of misfolded proteins and alleviate proteotoxic stress. nih.gov
Mitochondrial Unfolded Protein Response (UPRmt)
Role in DNA Repair Mechanisms
Nrf proteins contribute to the maintenance of genomic integrity by influencing DNA repair pathways. mdpi.comnih.gov Nrf2 activation can help repair DNA damage, regulate the cell cycle, and protect against oxidative insults that can harm DNA. nih.govresearchgate.net It has been suggested that Nrf2 can facilitate the repair of radiation-induced DNA damage through the base excision repair (BER) pathway and by repairing double-strand breaks. researchgate.net By reducing oxidative stress, Nrf2 also protects telomeres from damage induced by free radicals. researchgate.net Furthermore, Nrf1 has been implicated in the regulation of genes involved in DNA damage repair. spandidos-publications.com
Regulation of Innate Immunity and Anti-Inflammatory Processes
Nrf proteins, particularly Nrf2, are important modulators of the innate immune system and play a significant role in controlling inflammation. elsevier.esnih.govau.dk
Nrf2 activation has a broadly anti-inflammatory effect. elsevier.es It can suppress the expression of pro-inflammatory cytokines. dovepress.com One of the key mechanisms for this is the negative regulation of the NF-κB signaling pathway, a central driver of inflammation. nih.govmdpi.comfrontiersin.org Nrf2 can compete with NF-κB for transcriptional co-activators, thereby inhibiting its activity. nih.govmdpi.com Additionally, Nrf2 induces the expression of heme oxygenase-1 (HO-1), which has potent anti-inflammatory properties. dovepress.comnih.govfrontiersin.org HO-1 can inhibit the degradation of IκB-α, a protein that keeps NF-κB inactive in the cytoplasm. frontiersin.org
Nrf2 also influences the function of innate immune cells. plos.org For example, it can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. frontiersin.org Nrf2 has been shown to control the immune response by interacting with key components of the innate immune system, such as Toll-like receptors (TLRs) and the inflammasome. nih.govau.dk Nrf1 has also been identified as a regulator of the innate immunity checkpoint protein CD47, which can be upregulated by cancer cells to evade the immune system. frontiersin.org
Research Methodologies for Nrf Protein Studies
Molecular Biology Techniques
Molecular biology provides the fundamental tools to explore the interaction of Nrf2 with the genome and to manipulate its expression for functional analysis.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the binding of proteins to specific DNA sequences. nih.govwikipedia.org In the context of Nrf2 research, EMSA is instrumental in determining whether Nrf2 can bind to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of its target genes. signosisinc.comresearchgate.net
The principle of EMSA is based on the difference in the migration of a DNA fragment through a non-denaturing polyacrylamide or agarose (B213101) gel when it is free versus when it is bound by a protein. wikipedia.orgfishersci.se A labeled DNA probe containing the ARE sequence is incubated with nuclear extracts containing Nrf2. If Nrf2 binds to the ARE, the resulting protein-DNA complex will be larger and migrate more slowly through the gel compared to the unbound DNA probe, creating a "shifted" band. fishersci.se The specificity of this binding can be confirmed through competition assays, where an excess of unlabeled ARE sequence is added to the reaction, which should diminish the shifted band. wikipedia.org To further confirm the presence of Nrf2 in the complex, an antibody specific to Nrf2 can be added, which will cause a "supershift" due to the even larger size of the antibody-protein-DNA complex. researchgate.net
Table 1: Key Components and Controls in an Nrf2 EMSA Experiment
| Component | Purpose | Expected Outcome |
| Labeled ARE Probe | The DNA sequence of interest that Nrf2 is expected to bind. | Forms a band at a specific position in the gel representing the free probe. |
| Nuclear Extract | Contains Nrf2 and other nuclear proteins. | When incubated with the probe, a slower migrating "shifted" band appears if Nrf2 binds the ARE. |
| Unlabeled ARE Competitor | A non-labeled version of the ARE probe. | Added in excess to compete with the labeled probe for Nrf2 binding, leading to a reduction or elimination of the shifted band. |
| Nrf2 Antibody | An antibody that specifically recognizes and binds to Nrf2. | Causes a "supershift," where the shifted band moves even slower due to the increased size of the complex. |
| Non-specific Competitor DNA | A random DNA sequence. | Should not affect the shifted band, demonstrating the specificity of the Nrf2-ARE interaction. |
Promoter/reporter gene assays are powerful tools for quantifying the transcriptional activity of Nrf2 in living cells. indigobiosciences.combpsbioscience.com These assays typically involve a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), whose expression is driven by a promoter containing multiple copies of the ARE. bpsbioscience.comcaymanchem.combiocompare.com
Researchers introduce a plasmid vector containing this ARE-reporter construct into cultured cells. bpsbioscience.com If a test compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the AREs in the plasmid's promoter, and drives the expression of the reporter gene. bpsbioscience.com The activity of the reporter protein, which can be easily measured (e.g., by luminescence for luciferase), serves as a quantitative measure of Nrf2 transcriptional activity. indigobiosciences.com These assays are widely used for screening chemical libraries to identify activators or inhibitors of the Nrf2 pathway. indigobiosciences.combiocompare.com To ensure the observed effects are specific to the Nrf2 pathway, control vectors with mutated AREs or minimal promoters are often used. bpsbioscience.combiocompare.com
To definitively establish the function of Nrf2, researchers often manipulate its expression levels within cells. This can be achieved through gene knockdown or overexpression techniques.
Gene Knockdown: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to silence the expression of the Nrf2 gene (NFE2L2). nih.govahajournals.org These small RNA molecules are designed to be complementary to the Nrf2 mRNA, leading to its degradation and a subsequent decrease in Nrf2 protein levels. nih.gov Studies have shown that siRNA-mediated knockdown of Nrf2 can block the induction of its target genes. ahajournals.org Similarly, knocking down Keap1, a negative regulator of Nrf2, using siRNA has been shown to increase the levels of Nrf2-driven genes and protect against oxidative stress. nih.gov The effectiveness of the knockdown is typically confirmed by measuring Nrf2 mRNA and protein levels. nih.govresearchgate.net
Overexpression: Conversely, overexpression studies involve introducing a vector that drives the high-level production of the Nrf2 protein. ahajournals.orgmdpi.com This allows researchers to study the effects of elevated Nrf2 activity on cellular processes and gene expression. mdpi.com Comparing the gene expression profiles of cells overexpressing Nrf2 with control cells can help identify novel Nrf2 target genes. ahajournals.orgmdpi.com
Site-directed mutagenesis is a precise technique used to make specific changes to the DNA sequence of the Nrf2 gene. mdpi.comnih.gov This allows researchers to alter individual amino acids in the Nrf2 protein and study the functional consequences of these changes. nih.govembopress.org
For example, mutagenesis has been used to identify key amino acid residues in Nrf2 that are essential for its interaction with Keap1, its primary negative regulator. embopress.org By mutating the serines in the DSGISL sequence of Nrf2, which are phosphorylated by GSK-3β, researchers have been able to study the role of this phosphorylation in Nrf2 degradation. nih.gov Similarly, creating mutations in the ARE sequence within a promoter can confirm its importance for Nrf2-mediated gene expression. atsjournals.org These studies provide detailed insights into the molecular mechanisms that control Nrf2's function and stability. nih.govembopress.org
Gene Knockdown (e.g., siRNA, shRNA) and Overexpression Studies
Cellular and Biochemical Assays
These assays focus on the Nrf2 protein itself, examining its stability, modifications, and interactions within the cellular environment.
The stability of the Nrf2 protein is tightly regulated, primarily through the ubiquitin-proteasome system. nih.govnih.gov Under normal conditions, Nrf2 is marked for degradation by the attachment of ubiquitin molecules, a process called ubiquitination. nih.govresearchgate.net
Ubiquitination Assays: These assays are designed to directly measure the ubiquitination of Nrf2. In a typical in vivo ubiquitination assay, cells are treated with a proteasome inhibitor to prevent the degradation of ubiquitinated proteins. Nrf2 is then immunoprecipitated from cell lysates, and the amount of attached ubiquitin is detected by Western blotting using an anti-ubiquitin antibody. nih.gov These assays have been crucial in identifying other proteins that regulate Nrf2 stability. For instance, studies have shown that the deubiquitinating enzyme USP15 can increase Nrf2 ubiquitination by stabilizing the Keap1-Cul3 E3 ligase complex. nih.gov Other studies have revealed that TRIM16 can decrease K48-linked poly-ubiquitination (a signal for degradation) and increase K63-linked poly-ubiquitination (often associated with protein stabilization) of Nrf2. embopress.org These findings highlight the complex regulation of Nrf2 stability through different types of ubiquitin chains. embopress.orgbiorxiv.org
Table 2: Investigating Nrf2 Ubiquitination
| Technique | Description | Key Findings |
| Co-immunoprecipitation | Used to identify proteins that interact with Nrf2, such as components of the ubiquitin ligase complex. | USP15 overexpression increases the interaction between Keap1 and Cul3, enhancing Nrf2 ubiquitination. nih.gov |
| In Vivo Ubiquitination Assay | Measures the amount of ubiquitin attached to Nrf2 within cells. | Overexpression of USP15 leads to increased Nrf2 ubiquitination and subsequent degradation. nih.gov TRIM16 alters the type of poly-ubiquitin chains on Nrf2. embopress.org |
| Protein Stability Assays | Often involve treating cells with a protein synthesis inhibitor (like cycloheximide) and measuring the rate of Nrf2 disappearance over time. | Nrf2 has a short half-life of about 30 minutes under basal conditions. nih.gov |
Subcellular Localization Studies (e.g., nuclear translocation)
Investigating the subcellular localization of Nrf2, particularly its translocation from the cytoplasm to the nucleus, is fundamental to understanding its activation. arvojournals.org This process is a critical step for Nrf2 to carry out its function as a transcription factor. researchgate.net
Several techniques are employed to visualize and quantify the movement of Nrf2:
Immunocytochemistry and Fluorescence Microscopy: This is a common method used to determine the location of Nrf2 within cells. arvojournals.org Cells are treated with specific agents to induce oxidative stress, then fixed and stained with antibodies that specifically bind to Nrf2. A secondary antibody, tagged with a fluorescent dye, is then used to visualize Nrf2's location under a fluorescence microscope. For instance, in normal corneal endothelial cells, Nrf2 is primarily found in the cytoplasm, but upon treatment with an oxidizing agent like tert-butyl hydroperoxide (tBHP), it accumulates in the nucleus. arvojournals.org In contrast, in cells from patients with Fuchs endothelial corneal dystrophy, this nuclear translocation in response to stress is impaired. arvojournals.org
Green Fluorescent Protein (GFP) Tagging: To track Nrf2 in living cells, a gene encoding a fluorescent protein, such as GFP, can be fused to the Nrf2 gene. pnas.org This creates a fusion protein (e.g., Nrf2-GFP) that can be expressed in cells. The movement of the fluorescently tagged Nrf2 can then be observed in real-time using live-cell imaging. Studies have used a fusion of GFP with the Neh2 domain of Nrf2, which is responsible for its interaction with Keap1. pnas.org This Neh2-GFP reporter protein remains in the cytoplasm in the presence of Keap1 but translocates to the nucleus when the actin cytoskeleton, to which Keap1 is anchored, is disrupted by compounds like cytochalasin B. pnas.org
Cell Fractionation and Western Blotting: This biochemical approach involves separating the cytoplasmic and nuclear components of cells. After separation, the amount of Nrf2 protein in each fraction is quantified using Western blotting. This method provides a quantitative measure of Nrf2 nuclear accumulation. For example, treating HepG2 cells with pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) leads to an increase in Nrf2 in the nuclear extracts, a process that can be blocked by inhibitors of the MAPK signaling pathway. oup.com
These studies have revealed that the nuclear translocation of Nrf2 is a tightly regulated process influenced by various signaling pathways, including those involving MAP kinases (p38, ERK, and JNK) and protein kinase C (PKC). oup.commdpi.com
Redox State Measurements and Oxidative Stress Induction Models
To study the role of Nrf2 in response to oxidative stress, researchers utilize various methods to induce stress and measure the resulting changes in the cellular redox state.
Oxidative Stress Induction Models:
Chemical Inducers: A common approach is to expose cells to chemical agents that either generate reactive oxygen species (ROS) or deplete cellular antioxidants.
tert-butyl hydroperoxide (tBHP): This organic peroxide is often used to induce oxidative stress and trigger Nrf2 nuclear translocation. arvojournals.org
Hydrogen Peroxide (H₂O₂): A well-known ROS, H₂O₂ treatment can induce Nrf2 protein synthesis. mdpi.com
Sulforaphane: This compound, found in broccoli, is a potent activator of the Nrf2 pathway and is used to study the expression of Nrf2 target genes. nih.govesmed.org
Pyrrolidine dithiocarbamate (PDTC): This compound is used to induce the expression of Nrf2-dependent genes like glutamate-cysteine ligase. oup.com
Redox State Measurements:
The cellular redox state reflects the balance between oxidizing and reducing equivalents. Its measurement is crucial for understanding the conditions under which Nrf2 is activated.
Fluorogenic Probes for ROS: These probes become fluorescent when they react with specific ROS.
2′,7′-dichlorodihydrofluorescein diacetate (DCFDA): This probe is used to measure hydrogen peroxide, hydroxyl radicals, and peroxyl radicals. nih.gov
MitoSox Red: This probe specifically detects superoxide (B77818) anions produced in the mitochondria. portlandpress.com
Measurement of Thiol-Disulfide Redox Couples: The ratio of reduced to oxidized forms of key thiols is a primary indicator of the cellular redox environment.
Glutathione (B108866) (GSH/GSSG): The ratio of reduced glutathione (GSH) to its oxidized form (glutathione disulfide, GSSG) is a major determinant of the intracellular redox state. nih.govportlandpress.com Levels of GSH and GSSG can be measured using various methods, including high-performance liquid chromatography (HPLC). nih.gov
Cysteine/Cystine (Cys/CySS): This redox couple is the main regulator of the extracellular redox environment. portlandpress.com
Antioxidant Enzyme Activity Assays: The activity of enzymes regulated by Nrf2, such as glutathione peroxidase (GPx), can be measured to assess the cellular antioxidant capacity. nih.gov
HPLC for Nicotinamide (B372718) Coenzymes: HPLC can be used to measure the levels and ratios of reduced and oxidized forms of nicotinamide adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+/NADPH), which are crucial for cellular redox reactions. nih.govresearchgate.net
Measurement of Oxidative Damage Markers: The extent of oxidative damage to macromolecules can be quantified.
Malondialdehyde (MDA): A product of lipid peroxidation, MDA levels are often measured using the thiobarbituric acid reactive substances (TBARS) assay. nih.gov
8-hydroxy-2'-deoxyguanosine (8-OHdG): This is a marker of oxidative DNA damage and can be measured in urine or blood. nih.gov
Table 1: Methods for Redox State Measurement and Oxidative Stress Induction
| Category | Method/Model | Description | Reference |
|---|---|---|---|
| Oxidative Stress Induction | Chemical Inducers (e.g., tBHP, H₂O₂) | Exposing cells to chemicals that generate ROS or deplete antioxidants. | arvojournals.orgmdpi.com |
| Sulforaphane | A natural compound that potently activates the Nrf2 pathway. | nih.govesmed.org | |
| Redox State Measurement | Fluorogenic Probes (e.g., DCFDA, MitoSox Red) | Dyes that fluoresce upon reaction with specific ROS, allowing for their detection. | nih.govportlandpress.com |
| Thiol-Disulfide Ratios (GSH/GSSG, Cys/CySS) | Measuring the balance between reduced and oxidized forms of key cellular thiols. | nih.govportlandpress.com | |
| Antioxidant Enzyme Activity Assays | Quantifying the activity of enzymes involved in detoxifying ROS. | nih.gov | |
| HPLC for Nicotinamide Coenzymes | Separating and quantifying NAD(P)+ and NAD(P)H levels. | nih.govresearchgate.net | |
| Oxidative Damage Markers (e.g., MDA, 8-OHdG) | Measuring the levels of molecules produced as a result of oxidative damage to lipids and DNA. | nih.gov |
In vivo Animal Models
Knockout and Transgenic Animal Models for Phenotypic Analysis
To understand the physiological and pathophysiological roles of Nrf2 in a whole organism, researchers rely on genetically modified animal models, primarily mice.
Nrf2 Knockout (Nrf2⁻/⁻) Mice: These mice have the Nrf2 gene (Nfe2l2) inactivated. jax.org While they generally show no obvious abnormalities in normal conditions, they exhibit increased susceptibility to a wide range of chemical toxicities and diseases associated with oxidative stress. nih.govnih.gov For example, Nrf2 knockout mice are more sensitive to acetaminophen-induced liver damage and show higher levels of ROS in skeletal muscle. nih.govnih.gov These models have been instrumental in confirming that Nrf2 is essential for protection against various insults but not for normal development. nih.gov
Keap1 Knockout (Keap1⁻/⁻) Mice: In these models, the gene for Keap1, the primary negative regulator of Nrf2, is deleted. This leads to an over-accumulation and constitutive activation of Nrf2. nih.gov Studies on tissue-specific Keap1 knockout in skeletal muscle have shown an upregulation of Nrf2 and its target antioxidant enzymes. nih.gov
Transgenic Nrf2-Overexpressing Mice: These mice are engineered to have an extra copy of the Nrf2 gene, leading to its overexpression. Cardiac-specific overexpression of Nrf2 has been shown to induce a pro-reductive state and lead to adaptive cardiac remodeling. mdpi.com Comparing different transgenic models has revealed that the level of Nrf2 expression is critical, as moderate increases can be adaptive, while very high levels (hyper-reductive stress) can become pathological. mdpi.com
Table 2: Phenotypes Observed in Nrf2 Genetically Modified Mouse Models
| Model | Key Genetic Modification | Observed Phenotype | Reference |
|---|---|---|---|
| Nrf2 Knockout | Inactivation of the Nfe2l2 gene | Increased sensitivity to toxins, impaired adipogenesis, age-related macular degeneration-like pathology. | jax.orgnih.gov |
| Keap1 Knockout (muscle-specific) | Deletion of the Keap1 gene in skeletal muscle | Upregulation of Nrf2 and its target genes (e.g., NQO1, HO-1), improved skeletal muscle function. | nih.gov |
| Nrf2 Transgenic | Cardiac-specific overexpression of Nrf2 | Induces a pro-reductive stress, leading to adaptive cardiac remodeling and increased systolic function. | mdpi.com |
Systems Biology and Omics Approaches
Genome-Wide Analysis of Nrf2 Binding Elements
Nrf2 exerts its effects by binding to specific DNA sequences known as antioxidant response elements (AREs) in the promoter regions of its target genes. nih.gov Identifying these binding sites across the entire genome is crucial for a complete understanding of the Nrf2 regulatory network.
Chromatin Immunoprecipitation sequencing (ChIP-Seq): This is the primary high-throughput technique used to identify the genomic binding sites of transcription factors like Nrf2. nih.govplos.org In this method, Nrf2 protein is cross-linked to the DNA it is bound to in cells. The chromatin is then sheared, and an antibody specific to Nrf2 is used to pull down the protein-DNA complexes. The associated DNA is then sequenced to reveal the specific locations where Nrf2 was bound.
Computational and Bioinformatic Analysis: Following ChIP-Seq, computational algorithms are used to analyze the vast amount of sequencing data. These tools can identify the consensus binding sequence for Nrf2 and predict putative binding sites throughout the genome. researchgate.netoup.com For example, a study in zebrafish used a pattern search algorithm to identify AREs across the entire genome. researchgate.netnih.gov
ChIP-Seq studies have revealed that Nrf2 binding sites are not just in promoter regions but are also widely distributed in introns, intergenic regions, and other parts of the genome. nih.gov For instance, in A549 lung cancer cells, a large proportion of Nrf2 binding sites were found in introns (38.3%) and intergenic regions (33.8%). nih.gov These analyses have also shown that Nrf2 can directly bind to the promoters of core target genes, confirming their direct regulation. biorxiv.org
Transcriptomics and Proteomics for Target Gene Identification
While ChIP-Seq identifies where Nrf2 can bind, transcriptomics and proteomics are used to determine which genes are actually regulated by Nrf2 and how this translates to changes in protein levels.
Transcriptomics (Microarray and RNA-Seq): These technologies measure the expression levels of thousands of genes simultaneously. By comparing the transcriptomes of wild-type and Nrf2-knockout mice, or cells with and without Nrf2 activation, researchers can identify genes whose expression is dependent on Nrf2. nih.govnih.gov Integrated transcriptomic and proteomic analyses in the kidneys of Nrf2 knockout mice identified 2,561 differentially expressed transcripts and 240 differentially expressed proteins compared to wild-type mice. nih.govcore.ac.uk
Proteomics (Mass Spectrometry): This involves the large-scale study of proteins. Techniques like mass spectrometry are used to identify and quantify the proteins present in a cell or tissue. This allows researchers to see the downstream effects of Nrf2-mediated gene transcription. In skeletal muscle from Nrf2-knockout mice, mass spectrometry revealed changes in the expression of 114 proteins, which were primarily involved in metabolic processes. nih.gov In contrast, Keap1-knockout muscle showed changes in 117 proteins, many of which were involved in detoxification and glutathione metabolism, representing the inducible effects of Nrf2. nih.gov
Integrated Omics Approaches: Combining data from genomics (ChIP-Seq), transcriptomics, and proteomics provides a comprehensive view of the Nrf2 pathway. For example, a study created a 143-gene biomarker for Nrf2 activation by integrating microarray data from cells with genetic or chemical modulation of Nrf2. plos.org They found that 69% of these biomarker genes were directly bound by Nrf2, as confirmed by ChIP-Seq data. plos.org Such integrated analyses have shown that Nrf2 regulates genes involved in xenobiotic disposition, redox balance, and the supply of cellular fuels like NADPH. nih.govcore.ac.uk
Interplay and Crosstalk with Other Cellular Signaling Networks
Cross-regulation with NF-κB Signaling Pathway
The relationship between Nrf2 and the nuclear factor-κB (NF-κB) pathway is one of the most studied examples of signaling crosstalk. These two pathways often have opposing effects, with Nrf2 primarily mediating antioxidant and anti-inflammatory responses, while NF-κB is a key regulator of pro-inflammatory gene expression. jst.go.jpportlandpress.com The balance between these two pathways is critical for maintaining cellular homeostasis, and its disruption is implicated in numerous diseases. portlandpress.com
A primary mechanism of crosstalk between Nrf2 and NF-κB occurs at the level of transcriptional co-activators, particularly the CREB-binding protein (CBP) and its paralog, p300. Both Nrf2 and the p65 subunit of NF-κB require CBP/p300 to initiate the transcription of their target genes. nih.govlongdom.org This creates a competitive environment where the relative abundance and activation of Nrf2 and p65 dictate which pathway will dominate. nih.gov
Overexpression or increased activity of the p65 subunit can sequester the limited pool of CBP, thereby inhibiting Nrf2 from binding to the antioxidant response element (ARE) and transcribing its target genes. nih.govjcpjournal.org Conversely, activation of Nrf2 can limit the availability of CBP for the NF-κB complex, thus dampening the inflammatory response. nih.gov The p65 subunit of NF-κB can also recruit histone deacetylase 3 (HDAC3) to the ARE, which leads to the deacetylation of histones and suppression of Nrf2-mediated transcription. nih.govjcpjournal.org
Table 1: Mechanisms of Nrf2 and NF-κB Crosstalk
| Interacting Factors | Mechanism | Outcome | References |
|---|---|---|---|
| Nrf2 and NF-κB (p65) | Competition for the transcriptional co-activator CREB-binding protein (CBP). | Inhibition of the other's transcriptional activity. | nih.govlongdom.orgnih.govresearchgate.net |
| NF-κB (p65) and HDAC3 | Recruitment of HDAC3 to the Antioxidant Response Element (ARE). | Deacetylation of histones and repression of Nrf2 target gene expression. | nih.govjcpjournal.org |
| IKK and Keap1 | IKK, an activator of NF-κB, can be targeted for degradation by Keap1. | Keap1-mediated degradation of IKK reduces NF-κB signaling. | longdom.org |
| Nrf2 and Inflammatory Gene Promoters | Nrf2 can directly bind to the promoter regions of pro-inflammatory genes (e.g., IL-6, IL-1β). | Repression of pro-inflammatory gene transcription by inhibiting RNA Polymerase II recruitment. | longdom.orglongdom.org |
| NF-κB and Nrf2 Gene | The NFE2L2 gene (encoding Nrf2) contains a κB binding site in its promoter region. | NF-κB can directly promote the transcription of Nrf2. | nih.govlongdom.orglongdom.org |
The interplay between Nrf2 and NF-κB leads to a differential regulation of inflammatory responses. Generally, Nrf2 activation has an anti-inflammatory effect. For instance, Nrf2-deficient mice exhibit higher NF-κB activity and increased production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Conversely, overexpression of Nrf2 can inhibit NF-κB activity. nih.gov
Several mechanisms contribute to this differential regulation:
Nrf2-mediated inhibition of NF-κB: Nrf2 can suppress NF-κB signaling by inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which can inhibit NF-κB activation. nih.govresearchgate.net
Direct transcriptional repression: Nrf2 can directly bind to the promoter regions of NF-κB target genes, such as those for IL-6 and IL-1β, and repress their transcription by inhibiting the recruitment of RNA Polymerase II. longdom.orglongdom.org
NF-κB-mediated regulation of Nrf2: The NF-κB pathway can also influence Nrf2. The gene encoding Nrf2, NFE2L2, has an NF-κB binding site, allowing NF-κB to directly promote Nrf2 transcription. nih.govlongdom.orglongdom.org This can be viewed as a feedback mechanism to control the inflammatory response.
The outcome of this crosstalk is often cell-type and context-dependent. portlandpress.com For example, certain tocopherol isoforms can differentially modulate NF-κB and Nrf2 signaling, leading to varied inflammatory responses in intestinal cells. physiology.org
Competition for Transcriptional Co-activators (e.g., CREB-binding protein)
Integration with MAPK and PI3K/Akt Signaling Pathways
The Nrf2 pathway is also intricately connected with the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are central regulators of cell growth, proliferation, and survival. researchgate.netmdpi.com
MAPK Pathway: The MAPK family, which includes ERK, p38, and JNK, can be activated by various stimuli and in turn modulate Nrf2 activity. dovepress.com These kinases can phosphorylate Nrf2, influencing its stability and nuclear translocation. The activation of the MAPK pathway can promote the dissociation of Nrf2 from its inhibitor, Keap1, leading to Nrf2 activation. researchgate.net
PI3K/Akt Pathway: The PI3K/Akt pathway is a key upstream regulator of Nrf2. frontiersin.org Activation of PI3K/Akt can lead to the phosphorylation and inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3), which in turn prevents the degradation of Nrf2. portlandpress.com This pathway positively modulates Nrf2 activity, creating a synergistic protective effect against cellular stress. researchgate.net The PI3K/Akt pathway's activation of Nrf2 can reduce neuronal death and attenuate the release of inflammatory cytokines. researchgate.net
Interaction with Glycogen Synthase Kinase 3 (GSK3)
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a significant role in regulating Nrf2 activity, independent of Keap1. GSK3 can phosphorylate Nrf2, which promotes its recognition by the β-TrCP ubiquitin ligase complex, leading to its proteasomal degradation. portlandpress.comnih.govnih.gov This provides an alternative mechanism for controlling Nrf2 levels within the cell.
Inhibition of GSK3 has been shown to enhance Nrf2 protein stability, promote its nuclear localization, and increase the transcription of its target genes. nih.govnih.gov This interaction is particularly relevant in the context of growth factor signaling, as pathways like PI3K/Akt can inhibit GSK3, thereby stabilizing Nrf2. portlandpress.com This GSK3-Nrf2 axis is implicated in various cellular processes and pathological conditions. mdpi.comthno.org
Coordination with Endoplasmic Reticulum (ER) Stress Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. Perturbations in its function lead to ER stress and the activation of the unfolded protein response (UPR). nih.gov There is a significant coordination between the Nrf2 pathway and the ER stress response.
ER stress can induce the activation of Nrf2. pnas.org One of the key ER stress sensors, PERK (protein kinase RNA-like endoplasmic reticulum kinase), can phosphorylate Nrf2, leading to its dissociation from Keap1 and subsequent activation. nih.govbiorxiv.org This links the ER stress response directly to the antioxidant response, as activated Nrf2 can then upregulate genes that help mitigate the oxidative stress that often accompanies ER stress. nih.gov
Furthermore, Nrf2 activation can, in turn, alleviate ER stress. By increasing the synthesis of glutathione (B108866) (GSH), Nrf2 helps maintain protein thiol homeostasis within the ER, which is crucial for proper protein folding and can inhibit the induction of ER stress. aacrjournals.org This bidirectional communication highlights a coordinated effort to restore cellular homeostasis. researchgate.net
Uncoupling of Nrf2 Regulation During Specific Cellular Stress Conditions (e.g., Prion Protein expression)
While Nrf2 is a master regulator of the cellular stress response, its regulation can be uncoupled under specific pathological conditions, such as in the presence of prion protein expression. The cellular prion protein (PrP) is essential for the development of prion diseases, and its expression is linked to oxidative stress. nih.gov
Research has identified an Nrf2 binding site in the promoter of the prion protein gene (Prnp), and studies have shown that Nrf2 can downregulate PrP expression. nih.govresearchgate.netmdpi.com However, this regulatory link appears to be context-dependent and can be disrupted. During cellular stress, such as scrapie infection, the ability of Nrf2 to regulate PrP expression becomes uncoupled. nih.govresearchgate.net Oxidative stress can upregulate PrP expression regardless of the Nrf2 expression level in infected cells. nih.gov
Furthermore, in prion-infected mice, Nrf2 levels have been observed to decrease, which is contrary to what might be expected during a condition involving significant oxidative stress. plos.org In sporadic Creutzfeldt-Jakob disease (sCJD), however, an increase in NRF2 expression has been reported, suggesting a complex and potentially disease-stage-specific role for Nrf2 in prion pathogenesis. frontiersin.org This uncoupling suggests that the normal regulatory networks governing Nrf2 function can be hijacked or altered during chronic neurodegenerative processes.
Interaction with AMPK Pathway
The interaction between NERF/ELF2 and the AMP-activated protein kinase (AMPK) pathway appears to be indirect, mediated through a complex regulatory network involving non-coding RNAs. Research findings, particularly in the context of nasopharyngeal carcinoma (NPC), have shed light on this crosstalk.
Detailed Research Findings:
A key study has identified a regulatory axis involving a circular RNA (circ_0028007), a microRNA (miR-656-3p), and NERF/ELF2 that ultimately modulates the AMPK/mTOR signaling pathway in NPC cells. researchgate.net
The mechanism can be summarized as follows:
circ_0028007 as a Sponge: The circular RNA, circ_0028007, functions as a molecular "sponge" for miR-656-3p. By binding to miR-656-3p, it prevents the microRNA from interacting with its target messenger RNA (mRNA). researchgate.net
miR-656-3p Targeting of NERF/ELF2: miR-656-3p directly targets the mRNA of NERF/ELF2, leading to the suppression of its expression. researchgate.netresearchgate.net
NERF/ELF2 Regulation of AMPK/mTOR: The expression level of the NERF/ELF2 protein, in turn, influences the phosphorylation status of AMPK and its downstream target, the mammalian target of rapamycin (B549165) (mTOR). Specifically, experiments have shown that silencing circ_0028007 leads to regulation of the AMPK/mTOR pathway. researchgate.net Furthermore, overexpression of NERF/ELF2 was able to reverse the effects of miR-656-3p on the phosphorylation levels of both AMPK and mTOR. researchgate.net
In this particular pathway observed in nasopharyngeal carcinoma, upregulation of circ_0028007 leads to decreased activity of miR-656-3p. This results in an increased expression of NERF/ELF2 protein. The elevated levels of NERF/ELF2 are associated with a modulation of the AMPK/mTOR pathway, which contributes to the malignant behaviors of the cancer cells. researchgate.net
This interplay highlights a sophisticated layer of gene regulation where NERF/ELF2 acts as a crucial node connecting a non-coding RNA cascade to a central metabolic and growth-regulating pathway like AMPK/mTOR.
Interactive Data Table: Key Molecules in the NERF-AMPK Crosstalk Pathway
| Molecule | Type | Role in the Pathway (in Nasopharyngeal Carcinoma) | Effect on Downstream Molecule |
| circ_0028007 | Circular RNA | Acts as a sponge for miR-656-3p. | Sequesters and inhibits miR-656-3p. |
| miR-656-3p | microRNA | Directly targets and suppresses NERF/ELF2 mRNA. | Decreases NERF/ELF2 protein expression. |
| NERF/ELF2 | Protein (Transcription Factor) | Expression is controlled by the circ_0028007/miR-656-3p axis; modulates AMPK/mTOR signaling. | Influences the phosphorylation status of AMPK and mTOR. |
| AMPK | Protein (Kinase) | A central regulator of cellular energy homeostasis; its phosphorylation (activation) is influenced by NERF/ELF2 levels. | Phosphorylates downstream targets, including mTOR. |
Evolutionary Aspects of Nrf Protein Systems
Conservation of Keap1-Nrf2 System Across Animal Kingdom
The Keap1-Nrf2 system is a highly conserved defense mechanism that protects organisms from a wide array of stressors, including oxidative and chemical stress. nih.govnih.gov Its fundamental role in maintaining cellular homeostasis has been preserved throughout evolution, with analogous systems found in a broad range of animal species. nih.govresearchgate.netresearchgate.net
Research has demonstrated that the core components and regulatory logic of the Keap1-Nrf2 pathway are present not only in mammals but also in diverse model organisms such as the zebrafish (Danio rerio), the fruit fly (Drosophila melanogaster), and the nematode (Caenorhabditis elegans). nih.govnih.govresearchgate.net This widespread presence suggests that the foundational elements of this anti-stress system were established early in metazoan evolution. kcl.ac.uk In vertebrates, the pathway is a key player in responding to oxidative stress and xenobiotic stimuli by activating the expression of numerous protective genes. mdpi.comnih.gov
The Keap1 protein itself shows remarkable structural conservation. It is typically composed of three main domains: the Broad complex-Tramtrack-Bric-a-brac (BTB) domain, the Intervening Region (IVR), and the Double Glycine Repeat (DGR) or Kelch domain. nih.govmdpi.com The BTB domain is crucial for Keap1 homodimerization, a prerequisite for its function as a substrate adaptor for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex that targets Nrf2 for degradation. mdpi.com Key amino acid residues within these domains, essential for dimerization and interaction with Nrf2, are highly conserved across both vertebrates and invertebrates. nih.gov
Similarly, the Nrf2 protein features conserved elements critical for its interaction with Keap1. The Neh2 domain of Nrf2 contains two specific motifs, the DLG and ETGE motifs, which directly bind to the Keap1 dimer in a "hinge-and-latch" mechanism. mdpi.commdpi.com The presence of these motifs in Nrf2 orthologs from various species underscores the conserved nature of this regulatory interaction. mdpi.com Furthermore, the presence of lysine (B10760008) residues within the Neh2 domain, which are sites for ubiquitination, is a conserved feature, indicating that the proteasome-dependent degradation of Nrf2 is an ancient regulatory mechanism. mdpi.com
| Species | Common Name | Protein Sequence Homology (%) |
|---|---|---|
| Pan troglodytes | Chimpanzee | 99% |
| Macaca mulatta | Rhesus Monkey | 98% |
| Mus musculus | Mouse | 83% |
| Rattus norvegicus | Rat | 83% |
| Danio rerio | Zebrafish | ~60% |
Divergence of Nrf Protein Domain Structures in Different Species
While the core Keap1-Nrf2 regulatory axis is conserved, the Nrf protein family has undergone significant diversification throughout vertebrate evolution. nih.gov Most invertebrates, such as the fruit fly and the sea urchin, possess a single Nrf gene locus. nih.govmdpi.com In contrast, vertebrates have four distinct Nrf genes: Nrf1, Nrf2, Nrf3, and NF-E2 (Nuclear Factor, Erythroid 2). nih.govmdpi.com This expansion suggests that gene duplication events allowed for the evolution of specialized functions among the Nrf paralogs.
The domain architecture of these Nrf proteins shows notable divergence. Nrf2 in vertebrates is characterized by six Nrf2-ECH homology (Neh) domains (Neh1-6), each with distinct functions. nih.govmdpi.com However, other Nrf family members possess only a subset of these domains. nih.gov
Neh1 (CNC-bZIP) domain: This domain is responsible for DNA binding and dimerization with small Maf proteins. Its amino acid sequence, especially the basic region, is highly conserved across a wide range of species, indicating its ancient origin and fundamental role. mdpi.com
Neh2 domain: This domain mediates the interaction with Keap1 and contains the conserved DLG and ETGE motifs. mdpi.com While present in Nrf2 and Nrf1, it is absent in Nrf3 and NF-E2. mdpi.com The ETGE motif, in particular, is conserved only in vertebrate Nrf2 homologs. researchgate.net
Neh3, Neh4, and Neh5 domains: These are transactivation domains that recruit transcriptional co-activators. Of the diversified Nrf proteins, only vertebrate Nrf2 possesses all six Neh domains, with the TRAM motif in Neh4 being particularly well-conserved in the Nrf2 isoform. nih.govmdpi.com
N-terminal Homology Box 1 (NHB1): This domain, found in Nrf1 and Nrf3, is involved in tethering the protein to the endoplasmic reticulum. nih.govmdpi.com
The cephalochordate amphioxus, an evolutionary intermediate between invertebrates and vertebrates, possesses a single ancestral NRF homolog (BjNRF) that uniquely combines features of both vertebrate Nrf1 and Nrf2, providing a snapshot of the evolutionary transition. mdpi.com Invertebrate Nrf homologs like Cnc in Drosophila and Skn-1 in C. elegans also exhibit unique features. For instance, Skn-1 appears to have lost the leucine (B10760876) zipper region in its Neh1 domain, suggesting it may bind to DNA as a monomer. mdpi.com
| Domain | Function | Conservation Status |
|---|---|---|
| Neh1 | DNA binding and dimerization with Maf proteins | Highly conserved across most species. mdpi.com |
| Neh2 | Interaction with Keap1 for degradation | Found in triploblastic animals; DLG and ETGE motifs are key. The ETGE motif is vertebrate-specific. mdpi.comresearchgate.net |
| Neh3 | Transactivation | Contains VFLVPK motif, conserved in many species including amphioxus. researchgate.net |
| Neh4/Neh5 | Transactivation | Generally less conserved; absent in fruit fly and octopus Nrf proteins. mdpi.com Vertebrate Nrf2 has the most complete set. nih.gov |
| Neh6 | Degron for Keap1-independent degradation | Contains DSGIS and DSAPGS motifs; conservation varies. mdpi.com |
Evolutionary Adaptation of Stress Response Mechanisms
The evolution of the Nrf system is intrinsically linked to the adaptation of organisms to various forms of stress. nsf.gov The ability of animals to thrive in diverse and often harsh environments is partly due to the development of sophisticated detoxification and antioxidant systems, many of which are regulated by Nrf2. nih.gov As organisms transitioned from aquatic to terrestrial life and encountered new toxins and higher oxygen levels, the Nrf2-dependent stress response likely played a crucial role in survival and adaptation. nih.govresearchgate.net
The pathway's function extends beyond a simple antioxidant response. In vertebrates, it regulates a vast network of genes involved in detoxifying environmental pollutants, metabolizing drugs, and repairing cellular damage. mdpi.comnih.gov The expansion and specialization of the Nrf gene family in vertebrates likely provided a more nuanced and powerful adaptive response to a wider range of stressors. For example, while Nrf2 is the master regulator of the inducible antioxidant response, Nrf1 is crucial for managing proteasome stress. nih.gov
The regulatory mechanisms themselves show signs of adaptive evolution. While the core Keap1-dependent regulation is ancient, additional layers of control have evolved. researchgate.net For instance, certain phosphorylation sites within the Nrf2 protein that modulate its activity appear to have evolved later, after the emergence of vertebrates. nih.gov Fish and amphibians possess two Keap1 paralogs (Keap1a and Keap1b), suggesting a sub-functionalization of roles in these lineages, which was later lost during the evolution of amniotes. nih.gov
The evolution of stress response mechanisms is a continuous process of adaptation to environmental pressures. nih.govexeter.ac.uk The Keap1-Nrf2 pathway serves as a prime example of how a core regulatory module can be conserved yet elaborated upon, providing organisms with the flexible and robust defense systems necessary for long-term evolutionary success. dntb.gov.ua
Q & A
Q. What is the functional role of NERF protein in cellular processes, and how is its E3 ligase activity experimentally validated?
NERF (RING E3 ligase) facilitates ubiquitination, a post-translational modification critical for protein degradation and signaling. Its E3 ligase activity is validated via in vitro self-ubiquitination assays using purified GST-NERF fusion proteins, E1 (ubiquitin-activating enzyme), and E2 (ubiquitin-conjugating enzyme). Mutagenesis of conserved residues (e.g., H348Y, C367S) in the RING domain abolishes ubiquitination, confirming domain-specific functionality .
Key Methodology :
- Recombinant protein expression in E. coli.
- SDS-PAGE and immunoblot analysis for ubiquitinated products.
- Structural validation via RING domain mutagenesis.
Q. How can contradictory data on NERF’s subcellular localization be resolved experimentally?
Discrepancies in localization (e.g., mitochondrial vs. plasma membrane predictions) require multi-method validation:
- Immunofluorescence microscopy : Use NERF-specific antibodies in transgenic lines (e.g., promoter::GUS constructs in Arabidopsis guard cells) .
- Subcellular fractionation : Isolate membrane compartments followed by Western blotting.
- Live-cell imaging : Tag NERF with fluorescent markers (e.g., GFP) under native promoters.
Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
